4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that contains both a thiazole and a thiophene ring The presence of bromine in the thiophene ring and the amine group in the thiazole ring makes this compound particularly interesting for various chemical and biological applications
Mechanism of Action
Target of Action
The compound “4-(5-Bromothiophen-2-yl)thiazol-2-amine hydrochloride” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The interaction of the compound with its targets can lead to changes at the molecular level, affecting the function of the target proteins or enzymes.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can lead to changes in cellular processes and functions.
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Formation of Thiazole Ring: 5-Bromothiophene is then reacted with thiourea in the presence of a base like sodium hydroxide to form 4-(5-bromothiophen-2-yl)thiazol-2-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and bases like triethylamine are often used in coupling reactions.
Major Products
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Coupling: Coupled products are typically more complex aromatic compounds.
Scientific Research Applications
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Aminothiazole: Lacks the bromine and thiophene substituents but shares the thiazole core.
Uniqueness
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride: is unique due to the presence of both bromine and thiophene, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and potential bioactivity make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2.ClH/c8-6-2-1-5(12-6)4-3-11-7(9)10-4;/h1-3H,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHHOIPLUORWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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